REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[CH3:12][C:13]1[O:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>CCO.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][C:17]([C:16]3[O:19][C:13]([CH3:12])=[CH:14][CH:15]=3)=[N:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=O)O1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
lead tetraacetate
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The ethanol is removed
|
Type
|
CUSTOM
|
Details
|
the resulting dark red oil is recrystallized from CH3CN yielding golden plates of the Schiff Base, mp 190°98 -193°
|
Type
|
DISSOLUTION
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Details
|
This material is then dissolved in CH3CN (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
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CUSTOM
|
Details
|
The dark brown precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from CH2Cl2 and Darco
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2OC(=CC2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |